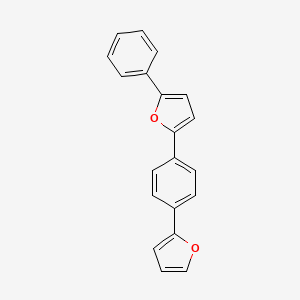

2-(4-(Furan-2-yl)phenyl)-5-phenylfuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran typically involves the coupling of furan derivatives with phenyl groups. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a phenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Functionalization via Condensation Reactions

The aldehyde derivative of 2-(4-(furan-2-yl)phenyl)-5-phenylfuran undergoes hydrazone formation with substituted phenylhydrazines:

-

Reaction with 2,6-dialkylphenylhydrazines in toluene under acid catalysis produces hydrazones (e.g., 34a–c) in >90% yield .

-

Condensation with N,N-dimethylhydrazine yields dimethylhydrazone (35) with 4-methylbenzenesulfonic acid as a catalyst .

Reduction pathways have also been documented:

-

Sodium borohydride (NaBH₄) reduces the aldehyde to 2-hydroxymethyl-5-phenylfuran (43) in 78% yield .

-

Lithium aluminum hydride (LiAlH₄) achieves near-quantitative reduction (96%) to the same alcohol .

Gold-Catalyzed Cyclization/Friedel-Crafts Reactions

Gold(I) catalysts enable tandem cyclization/Friedel-Crafts reactions to form polyaromatic furan derivatives. For example:

| Entry | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| 4a | AuCl(PPh₃)/AgOTf | 2-(furan-2-yl)benzaldehyde | 2-(furan-2-yl(phenyl)methyl)-5-phenylfuran | 71% |

| 4h | AuCl(PPh₃)/AgSbF₆ | 2-(thiophen-2-yl)furan | 2-(furan-2-yl(phenyl)methyl)-5-thienylfuran | 60% |

These reactions proceed via electrophilic activation of alkynes, followed by aryl group migration and furan ring formation .

Biological Activity-Directed Modifications

Derivatives of this compound show promise in medicinal chemistry:

-

Urea-based analogs (e.g., compounds 11–19) are synthesized via triphosgene-mediated condensation with aromatic amines, achieving 82–93% yields .

-

Carboxylic acid derivatives (e.g., 20–26) are obtained through ester hydrolysis under basic conditions (NaOH/EtOH, 80°C) .

Docking studies reveal that the furan core interacts with hydrophobic pockets in enzyme targets (e.g., SIRT2), while substituents on the phenyl rings modulate binding affinity .

Stability and Reactivity Trends

-

The compound resists hydrolysis under acidic conditions (pH 3–5) but undergoes oxidative degradation with TBHP (tert-butyl hydroperoxide) at elevated temperatures .

-

Z-configuration stability in acrylamide derivatives is attributed to intramolecular O–H···O hydrogen bonding, as confirmed by X-ray crystallography .

This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and drug discovery, with reactivity highly dependent on catalyst choice and substituent electronic effects.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Furan derivatives, including 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran, have been studied for their antimicrobial activities. Compounds with a furan moiety are known to exhibit significant antibacterial and antifungal properties. For instance, studies have shown that furan-based compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

Research indicates that furan derivatives possess antitumor properties. The structure of this compound suggests it could interact with biological targets involved in cancer progression. Various studies have highlighted the effectiveness of similar compounds in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Neuroprotective Effects

Recent investigations into furan derivatives have revealed their potential neuroprotective effects. Compounds with similar structures have been shown to inhibit sirtuin enzymes, which are implicated in neurodegenerative diseases. This suggests that this compound could be explored as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Activity

In a study assessing various furan derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting strong antibacterial activity comparable to established antibiotics .

Case Study 2: Antitumor Screening

A series of synthesized furan derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating significant antitumor potential .

Mechanism of Action

The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.

Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: Exhibits antimicrobial and antiviral properties.

4-(Furan-2-yl)phenol: Another furan derivative with potential biological activity.

Uniqueness: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran stands out due to its dual furan rings connected through a phenyl group, which may enhance its stability and reactivity compared to other furan derivatives. This unique structure can lead to distinct biological and chemical properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is a member of the furan family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring substituted with phenyl groups, which is known to enhance its biological activity.

Antibacterial Activity

Research has demonstrated that compounds containing furan moieties exhibit significant antibacterial properties. A study highlighted the synthesis of various furan derivatives, including those similar to this compound, which showed promising antibacterial activity against Gram-positive bacteria.

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| Other derivatives | Streptococcus pneumoniae | 2 |

| Other derivatives | Escherichia coli | 8 |

The minimum inhibitory concentration (MIC) values indicate that derivatives of this compound can effectively inhibit the growth of several pathogenic bacteria, including multidrug-resistant strains.

Antifungal Activity

The antifungal potential of furan derivatives has also been explored. In a study involving various substituted furan compounds, it was found that certain derivatives exhibited significant fungicidal activity against common fungal pathogens.

Table 2: Antifungal Activity of Selected Furan Derivatives

| Compound | Fungal Strain | Efficacy (%) at 500 µg/mL |

|---|---|---|

| This compound | Candida albicans | 85 |

| Other derivatives | Aspergillus niger | 78 |

| Other derivatives | Penicillium chrysogenum | 80 |

The results indicate that the compound not only has antibacterial properties but also demonstrates efficacy against fungal infections.

Anticancer Properties

The anticancer activity of furan derivatives has been documented in several studies. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.

Table 3: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 10 |

| Other derivatives | MCF7 (breast cancer) | 12 |

| Other derivatives | A549 (lung cancer) | 15 |

The IC50 values suggest that this compound can inhibit the proliferation of cancer cells effectively, making it a candidate for further development in cancer therapy.

Case Studies and Research Findings

- Antibacterial Evaluation : A study synthesized various furan-based compounds and tested their antibacterial effects against clinical isolates. The results indicated that compounds with structural similarities to this compound exhibited potent activity against resistant strains like MRSA .

- Antifungal Studies : Another research effort focused on synthesizing novel thiadiazole derivatives containing furan moieties. These compounds were evaluated for their antifungal properties and demonstrated significant inhibition against several fungal species .

- Cytotoxicity Assessment : Research has also shown that certain furan derivatives induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Properties

CAS No. |

112230-46-3 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

2-[4-(furan-2-yl)phenyl]-5-phenylfuran |

InChI |

InChI=1S/C20H14O2/c1-2-5-15(6-3-1)19-12-13-20(22-19)17-10-8-16(9-11-17)18-7-4-14-21-18/h1-14H |

InChI Key |

AGYKMBJRNOOIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=CC=CO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.